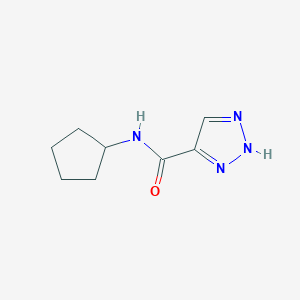

N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide

Description

N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide is a triazole-based carboxamide derivative characterized by a cyclopentyl group attached to the amide nitrogen and a 1,2,3-triazole core. This article synthesizes findings from diverse sources to compare this compound with its closest analogs, emphasizing structural, synthetic, and functional differences.

Properties

IUPAC Name |

N-cyclopentyl-2H-triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c13-8(7-5-9-12-11-7)10-6-3-1-2-4-6/h5-6H,1-4H2,(H,10,13)(H,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRTYDZQSVYBDGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=NNN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of cyclopentylamine with ethyl 2-azidoacetate, followed by cyclization to form the triazole ring. The reaction conditions often involve the use of solvents like ethanol and catalysts such as copper(I) iodide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction could produce amine derivatives .

Scientific Research Applications

Pharmaceutical Development

Due to its structural features, N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide is being investigated for potential use in drug development. Its applications include:

- Antimicrobial Agents : Triazoles are known for their antifungal and antibacterial properties. Compounds with similar structures have shown efficacy against various pathogens.

- Anticancer Agents : Studies indicate that triazole derivatives can inhibit cancer cell proliferation. For instance, related compounds have demonstrated significant growth inhibition in non-small cell lung cancer cell lines and leukemia cells .

Case Study 1: Anticancer Activity

A study focused on triazole-based compounds demonstrated that certain derivatives could induce apoptosis in cancer cells by increasing caspase activity and arresting the cell cycle at specific phases. In vitro assays showed IC50 values as low as against HeLa cells, indicating potent anticancer properties .

Case Study 2: Antimicrobial Efficacy

Research on triazole derivatives has revealed their potential against resistant bacterial strains. For example, modifications to the triazole structure enhanced antibacterial activity against Staphylococcus aureus, showcasing the importance of structural optimization in developing effective antimicrobial agents .

Comparative Analysis of Triazole Derivatives

| Compound Name | Structure Features | Biological Activity | IC50 (μM) |

|---|---|---|---|

| N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide | Cyclopentyl group at N1 | Anticancer | TBD |

| 5-Amino-1H-1,2,3-triazole | Amino group at position 5 | Antiparasitic | TBD |

| 4-Amino-1H-1,2,3-triazole | Amino group at position 4 | Antibacterial | TBD |

Mechanism of Action

The mechanism of action of N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the physiological processes regulated by this enzyme. The triazole ring plays a crucial role in this binding due to its ability to form stable interactions with the enzyme’s active site residues .

Comparison with Similar Compounds

Structural Variations

The triazole-carboxamide scaffold is highly modular, with variations in:

- Position 1 (N-substituent) : Alkyl, aryl, or functionalized alkyl groups.

- Position 4/5 (triazole substitution) : Phenyl, methyl, or other aromatic/heterocyclic groups.

- Amide substituent: Cycloalkyl (e.g., cyclopentyl), aryl, or aminoalkyl groups.

Table 1: Structural Comparison of Selected Analogs

Physicochemical Properties

Substituents critically influence melting points (m.p.), solubility, and stability:

Table 2: Physical Properties of Selected Analogs

*Estimated based on cyclopentyl’s steric bulk compared to analogs.

Biological Activity

N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications based on recent research findings.

N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide primarily targets viral polymerases and other enzymes critical for viral replication. By binding to these enzymes, it disrupts their normal function, inhibiting the proliferation of viruses. The compound interacts with its targets through hydrogen bonding and other molecular interactions, altering enzyme conformation and effectively halting viral nucleic acid replication.

This compound has been shown to interact with various enzymes and proteins:

- Cytochrome P450 Enzymes : It inhibits these enzymes, which are essential for metabolizing endogenous and exogenous compounds.

- MAPK Signaling Pathway : N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide modulates this pathway, influencing cell proliferation and apoptosis.

Cellular Effects

N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide affects several cellular processes:

- Gene Expression : The compound alters the expression of genes involved in cell cycle regulation and apoptosis.

- Cell Signaling : It influences various signaling pathways that regulate cellular functions such as differentiation and survival.

Research Findings

Recent studies have highlighted the compound's potential in treating various diseases:

Antiparasitic Activity

Research indicates that N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide exhibits significant activity against Trypanosoma cruzi, the causative agent of Chagas' disease. The mechanism involves interference with the protozoan's metabolic processes, leading to cell death. This suggests its potential as a novel treatment option for Chagas' disease .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. It has demonstrated cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HCT116 | 0.43 | Induces apoptosis |

| HT29 | 0.07 | Arrests cell cycle in G2/M phase |

| MCF-7 | 0.91 | Inhibits proliferation |

These findings suggest that N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide can selectively target cancer cells while sparing normal cells .

Case Studies

In a study focusing on Chagas' disease treatment, a derivative of N-cyclopentyl-1H-1,2,3-triazole was shown to significantly reduce parasite burden in mouse models. This highlights its therapeutic potential and paves the way for further development as an antiparasitic agent.

Another study examined the compound's effects on cancer cell migration and invasion. It was found to decrease the expression of mesenchymal markers while increasing epithelial markers in treated cells. This suggests a role in reversing epithelial-mesenchymal transition (EMT), a process associated with cancer metastasis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves cycloaddition reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by carboxamide functionalization. Key steps include:

- Coupling reagents : Use of HBTU/HOBt with DIPEA in DMF for amide bond formation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .

- Purification : Column chromatography (silica gel) with gradients of ethyl acetate/hexane yields >95% purity .

- Data Table :

| Reaction Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Cycloaddition | CuSO₄, sodium ascorbate, RT | 65–75 | 90 |

| Amidation | HBTU, DIPEA, DMF | 80–85 | 95 |

Q. How is N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide characterized structurally?

- Techniques :

- X-ray crystallography : SHELXL refinement for high-resolution structural determination, particularly for resolving torsional angles in the cyclopentyl group .

- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., 1,4-disubstituted triazole) and carboxamide proton shifts (δ 8.1–8.3 ppm) .

- Mass spectrometry : ESI-MS for molecular weight validation (e.g., [M+H]⁺ at m/z 236.1) .

Q. What in vitro assays are used for initial biological screening?

- Enzyme inhibition : Fluorometric assays (e.g., HDAC inhibition) with IC₅₀ determination via dose-response curves .

- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzyme inhibition data for this compound?

- Approach :

- Assay standardization : Control pH (e.g., 7.4 for physiological conditions) and buffer composition to minimize variability .

- Orthogonal validation : Cross-validate HDAC inhibition using both fluorometric and Western blot (acetyl-histone H3) assays .

- Data analysis : Apply statistical tools (e.g., ANOVA) to assess significance of outliers; consider competitive vs. non-competitive inhibition models .

Q. What strategies improve the compound’s aqueous solubility for in vivo studies?

- Methods :

- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance solubility without altering bioactivity .

- Prodrug derivatization : Introduce hydrophilic groups (e.g., phosphate esters) at the carboxamide moiety .

- Data Table :

| Formulation | Solubility (mg/mL) | Bioavailability (%) |

|---|---|---|

| Native compound | 0.12 | <5 |

| PEG-400 formulation | 2.5 | 25 |

Q. How can crystallographic twinning challenges be addressed during structural analysis?

- Solution :

- SHELXD/SHELXE : Employ twin refinement protocols (e.g., TWIN/BASF commands) for high twin-fraction datasets .

- Data redundancy : Collect high-redundancy data (≥4-fold) to improve phase resolution .

Contradiction Analysis Case Study

- Issue : Discrepancies in reported HDAC inhibitory IC₅₀ values (e.g., 1.2 μM vs. 3.8 μM).

- Root Cause : Variability in assay temperature (25°C vs. 37°C) and substrate concentrations .

- Resolution : Standardize protocols per NIH guidelines (e.g., fixed 37°C incubation, 50 μM substrate) and report mean ± SEM from triplicate runs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.